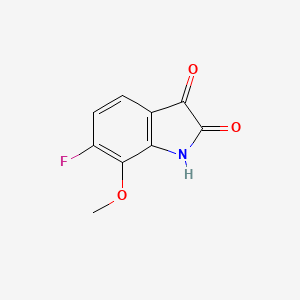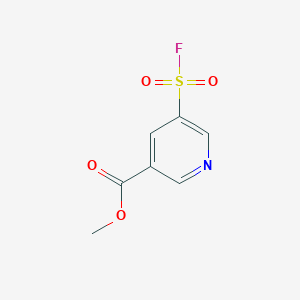
1-(2-(Isopentyloxy)ethyl)-1h-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Isopentyloxy)ethyl)-1h-1,2,3-triazol-4-amine is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an isopentyloxy group attached to the ethyl chain, which is further connected to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
準備方法
The synthesis of 1-(2-(Isopentyloxy)ethyl)-1h-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The synthetic route can be summarized as follows:
Synthesis of the Alkyne Intermediate: The alkyne intermediate is prepared by reacting propargyl alcohol with isopentyl bromide in the presence of a base such as potassium carbonate.
Formation of the Azide Intermediate: The azide intermediate is synthesized by reacting sodium azide with an appropriate halide, such as ethyl bromide.
Click Reaction: The alkyne and azide intermediates are then subjected to the CuAAC reaction in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, to form the triazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
1-(2-(Isopentyloxy)ethyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper sulfate, palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-(Isopentyloxy)ethyl)-1h-1,2,3-triazol-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole moiety is known to interact with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for treating infections and cancer. Its ability to inhibit specific enzymes and proteins makes it a valuable lead compound.
Industry: In the industrial sector, the compound is used in the development of agrochemicals, such as herbicides and fungicides, as well as in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-(Isopentyloxy)ethyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to metal ions and enzymes, inhibiting their activity. This inhibition can disrupt essential biological processes, leading to antimicrobial or anticancer effects. The compound may also interact with cellular membranes, affecting their integrity and function.
類似化合物との比較
1-(2-(Isopentyloxy)ethyl)-1h-1,2,3-triazol-4-amine can be compared with other triazole derivatives, such as:
1-(2-(Methoxy)ethyl)-1h-1,2,3-triazol-4-amine: This compound has a methoxy group instead of an isopentyloxy group, which may affect its biological activity and chemical reactivity.
1-(2-(Ethoxy)ethyl)-1h-1,2,3-triazol-4-amine: The ethoxy group in this compound may result in different physicochemical properties and applications compared to the isopentyloxy derivative.
1-(2-(Propoxy)ethyl)-1h-1,2,3-triazol-4-amine: The propoxy group may influence the compound’s solubility, stability, and interaction with biological targets.
The uniqueness of this compound lies in its specific substituent, which can modulate its chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H18N4O |
|---|---|
分子量 |
198.27 g/mol |
IUPAC名 |
1-[2-(3-methylbutoxy)ethyl]triazol-4-amine |
InChI |
InChI=1S/C9H18N4O/c1-8(2)3-5-14-6-4-13-7-9(10)11-12-13/h7-8H,3-6,10H2,1-2H3 |
InChIキー |
DCRRKXQLSRJWBG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOCCN1C=C(N=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



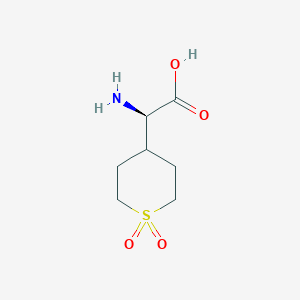
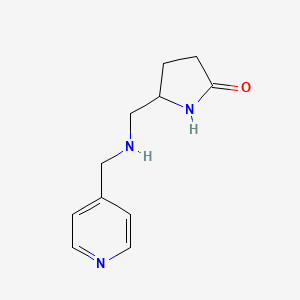
![1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13630810.png)



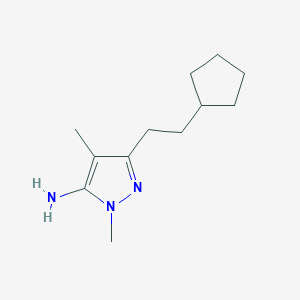
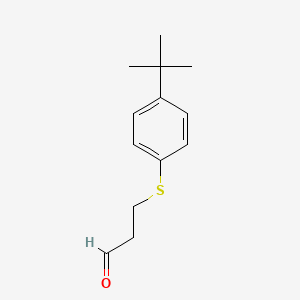
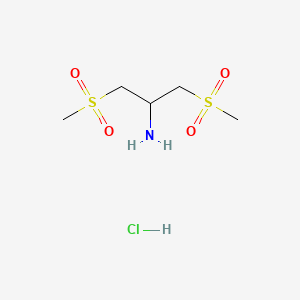
![2a,3,4,8b-tetrahydro-4,4-dimethyl-Naphth[1,2-b]azet-2(1H)-one (ACI)](/img/structure/B13630849.png)
